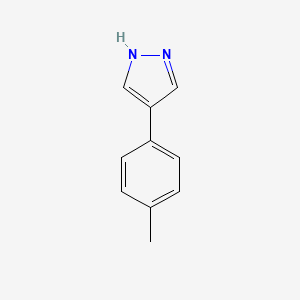

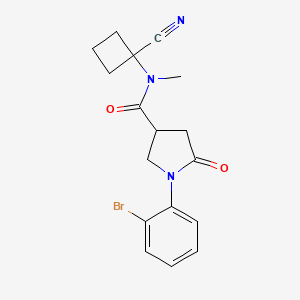

4-(4-methylphenyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

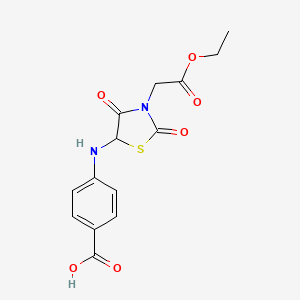

The compound “4-(4-methylphenyl)-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “4-(4-methylphenyl)-1H-pyrazole” were not found, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitution reactions, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-methylphenyl)-1H-pyrazole” would depend on its specific structure. Generally, pyrazoles are stable compounds. They are typically solids at room temperature and are soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Antimicrobial Cotton Fabrics : Pyrazole-based compounds, including 4-(4-methylphenyl)-1H-pyrazole, have been used in chitosan liposomal emulsions for textile finishing, demonstrating antimicrobial potentials against bacterial strains like E. coli and Staphylococcus aureus. These applications suggest a potential for antimicrobial textiles (Nada et al., 2018).

Corrosion Inhibition

- Copper Alloy Corrosion Inhibition : Research has shown that pyrazole derivatives, including 4-(4-methylphenyl)-1H-pyrazole, are effective as corrosion inhibitors for copper alloy in certain environments. This highlights their utility in protecting metals from corrosion in industrial applications (Sayed et al., 2018).

Chemical Characterization and Analysis

- Spectroscopic and Quantum Chemical Studies : The compound 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole has been characterized using techniques like X-ray diffraction, IR-NMR spectroscopy, and quantum chemical computational methods. These studies are crucial for understanding the molecular structure and properties of pyrazole compounds (Inkaya et al., 2012).

Tautomerism Studies

- Study of NH-pyrazoles Tautomerism : Research on NH-pyrazoles, including variants of 4-(4-methylphenyl)-1H-pyrazole, has provided insights into their structural tautomerism, both in solution and in solid states. This is significant for understanding the chemical behavior of these compounds (Cornago et al., 2009).

Pharmaceutical Applications

- Identification of Protein Kinase Inhibitors : In the search for novel inhibitors of protein kinase B, a derivative of 5-methyl-4-phenyl-1H-pyrazole was identified. This showcases the potential use of pyrazole derivatives in the development of therapeutic agents (Saxty et al., 2007).

Synthesis and Characterization

- Synthesis of Derivatives for Anticancer Applications : Research has been conducted on the synthesis of 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates for synthesizing biologically active compounds, particularly in cancer treatment (Liu et al., 2017).

Miscellaneous Applications

- Inhibitors in Acidic Media : Pyrazole derivatives have been studied for their inhibitory effects on the corrosion of pure iron in acidic media. This research points to potential industrial applications in metal protection (Chetouani et al., 2005).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as synthetic cathinones and β-ketoamphetamines, are known to interact with the central nervous system . They are known to stimulate the human trace amine-associated receptor 1 (TAAR1), a property shared with amphetamines .

Mode of Action

Based on its structural similarity to synthetic cathinones and β-ketoamphetamines, it may act as a central nervous system stimulant . These substances are known to induce psychoactive effects and hallucinations .

Biochemical Pathways

Similar compounds have been associated with the stimulation of the central nervous system, resulting in psychoactive effects .

Pharmacokinetics

Similar compounds like mephedrone are known to demonstrate solubility in water and other polar solvents, facilitating its dissolution for various applications .

Result of Action

Similar compounds like mephedrone are known to cause a range of physiological effects, including elevated blood pressure and heart rate, hyperthermia, increased glucose levels, heightened gastrointestinal motility, and increased levels of cortisol, acth, oxytocin, prolactin, β-endorphin, growth hormone, adrenaline, norepinephrine, and histamine .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-11-12-7-10/h2-7H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPZWBOTTBCWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylphenyl)-1H-pyrazole | |

CAS RN |

111016-46-7 |

Source

|

| Record name | 4-(4-methylphenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2854036.png)

![4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2854046.png)

![5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)

![N-[(2-methyl-4-thiazolyl)methyl]-4-phenoxybenzenesulfonamide](/img/structure/B2854049.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2854053.png)

![3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854054.png)